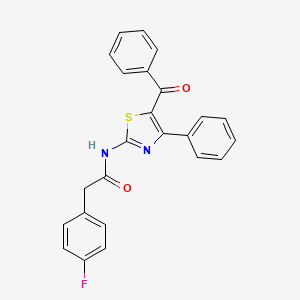

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN2O2S/c25-19-13-11-16(12-14-19)15-20(28)26-24-27-21(17-7-3-1-4-8-17)23(30-24)22(29)18-9-5-2-6-10-18/h1-14H,15H2,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZNQRRQBNBBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Phenyl Group: The phenyl group can be attached via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Thiazole-Acetamide Derivatives

Anti-Inflammatory and COX/LOX Inhibition

- Compound 6a : Exhibits dual COX-1/COX-2 inhibition (IC₅₀ ~9.01 mM for COX-1) and reduces inflammation in animal models .

- Compound 6b : Selective COX-2 inhibitor (IC₅₀ ~11.65 mM), highlighting how substituents (e.g., methoxy vs. hydroxy groups) modulate selectivity .

- Target Compound : The 4-fluorophenyl group may enhance COX/LOX affinity due to fluorine’s electronegativity, similar to flufenacet (), a herbicide with structural overlap .

Enzyme Interaction and Binding

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 398.45 g/mol. It contains a thiazole ring, which is known for its diverse biological activities, and features both a benzoyl and a fluorophenyl moiety that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with acetamide derivatives. Various methods have been employed to optimize yields and purity, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 12.5 | |

| U251 (glioblastoma) | 15.0 | |

| MCF7 (breast cancer) | 10.0 |

The structure-activity relationship studies indicate that modifications on the phenyl rings can enhance cytotoxicity. The presence of electron-withdrawing groups like fluorine significantly increases the compound's potency.

Antimicrobial Activity

This compound has also demonstrated promising antimicrobial properties against various pathogens. In vitro assays revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor volume compared to the control group. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Further investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies indicated strong binding affinity to Bcl-2 proteins, which are crucial regulators of apoptosis.

Q & A

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide?

The compound can be synthesized via a two-step procedure:

- Step 1 : React 2-amino-5-benzoyl-4-phenylthiazole with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C. This forms the intermediate 2-chloroacetamide derivative.

- Step 2 : Substitute the chlorine atom with a 4-fluorophenyl group using nucleophilic aromatic substitution or coupling reactions. Recrystallization from ethanol-DMF mixtures yields the pure product. This method is analogous to protocols used for structurally related thiazole-acetamide derivatives .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key interactions include:

- Classical hydrogen bonds : N–H···N or N–H···O between the amide group and adjacent heteroatoms.

- Non-classical interactions : C–H···F or C–H···π interactions involving the fluorophenyl and benzoyl groups. These interactions form centrosymmetric dimers or layered packing, as observed in similar thiazole-acetamide structures .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous thiazole-acetamides exhibit:

- Anticancer activity : Inhibition of tumor cell lines (e.g., MCF-7, HepG2) via apoptosis induction.

- Antimicrobial effects : Disruption of bacterial PFOR enzymes, critical for anaerobic metabolism. Target validation typically involves enzyme inhibition assays (e.g., PFOR activity) and cell viability tests (MTT assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) groups to modulate electronic effects.

- Heterocycle modification : Substitute the thiazole ring with oxadiazole or triazole to alter binding affinity. Computational docking (e.g., AutoDock Vina) against targets like PFOR or kinases can prioritize candidates for synthesis .

Q. What crystallographic or spectroscopic methods resolve contradictions in solubility and stability data?

- XRD : Identifies polymorphic forms affecting solubility. For example, a metastable polymorph may exhibit higher solubility but lower thermal stability.

- Solid-state NMR : Detects amorphous vs. crystalline content in bulk samples.

- HPLC-MS : Monitors degradation products under stress conditions (e.g., pH, temperature). Discrepancies in stability data often arise from differences in crystallinity or hydration states .

Q. What mechanistic insights explain its resistance in enzymatic inhibition assays?

Resistance mechanisms may involve:

- Active-site mutations : For example, mutations in PFOR’s substrate-binding pocket reducing compound affinity.

- Efflux pumps : Overexpression of ABC transporters in bacterial or cancer cells. Competitive inhibition assays with cofactors (e.g., CoA for PFOR) and gene knockout models (e.g., CRISPR-Cas9) can validate these mechanisms .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

- High logP (>3) : Correlates with poor aqueous solubility but enhanced membrane permeability.

- Optimization : Introduce polar groups (e.g., –SO₂NH₂) to balance logP while retaining activity. Computational tools like MarvinSketch or experimental shake-flask methods determine logP. Pharmacokinetic studies in rodent models assess bioavailability and clearance .

Methodological Guidance

Q. How to validate purity and identity during synthesis?

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- NMR : Confirm functional groups via ¹H/¹³C spectra (e.g., amide protons at δ 10–12 ppm).

- Elemental analysis : Match calculated and observed C, H, N, S content (±0.4%). Impurities >0.5% require column chromatography or preparative HPLC .

Q. What in silico tools predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.